molecular formula C7H14ClNO B2835659 (2S,3S)-2,3-Dimethylpiperidin-4-one;hydrochloride CAS No. 2460740-16-1

(2S,3S)-2,3-Dimethylpiperidin-4-one;hydrochloride

Cat. No.: B2835659
CAS No.: 2460740-16-1
M. Wt: 163.65
InChI Key: IGUPHDHZEVTANM-GEMLJDPKSA-N
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Description

(2S,3S)-2,3-Dimethylpiperidin-4-one hydrochloride is a chiral piperidine derivative characterized by two methyl groups at the 2S and 3S positions and a ketone group at the 4-position, forming a hydrochloride salt. This compound belongs to the broader class of substituted piperidine hydrochlorides, which are widely studied for their structural diversity and pharmacological relevance. Piperidine derivatives are frequently utilized in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, such as neurotransmitter receptors .

Properties

IUPAC Name

(2S,3S)-2,3-dimethylpiperidin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-5-6(2)8-4-3-7(5)9;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUPHDHZEVTANM-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NCCC1=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](NCCC1=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2,3-Dimethylpiperidin-4-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of carbonyl reductase from lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoesters . This method is environment-friendly, simple to operate, and suitable for industrial amplification.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using flow microreactor systems. These systems allow for efficient, versatile, and sustainable production compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2,3-Dimethylpiperidin-4-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(2S,3S)-2,3-Dimethylpiperidin-4-one;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-2,3-Dimethylpiperidin-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Table 1: Crystallographic Data of Selected Piperidine Hydrochlorides

Compound Name Space Group Unit Cell Parameters (Å) Volume (ų) Hydrogen Bond Network Features Reference
(2S,3S)-3-(1-Adamantyl)-3-aminopropane-1,2-diol HCl monohydrate P2₁2₁2₁ a=5.268, b=6.786, c=46.941 1678.0 Chloride forms 3 H-bonds; layered polar/nonpolar packing
3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine HCl - - - Synthesized via catalytic hydrogenation; SSRI activity
3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)piperidine HCl - - - Halogen substituents enhance lipophilicity
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine HCl - - - Used in immunosuppressant synthesis

Key Observations :

  • Stereochemical Influence : The (2S,3S) configuration in the target compound likely imparts distinct conformational preferences compared to analogs like (3S,4S)-1-benzyl derivatives, affecting receptor binding .
  • Hydrogen Bonding: Chloride ions in piperidine hydrochlorides often act as hydrogen bond acceptors, forming networks critical for crystal packing. For example, in (2S,3S)-3-(1-adamantyl)-3-aminopropane-1,2-diol HCl, the chloride ion participates in three nearly linear H-bonds .
  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃ in ) enhance pharmacological activity, while bulky groups (e.g., adamantyl in ) influence solubility and crystallinity.

Pharmacological and Functional Differences

Table 2: Pharmacological Profiles of Piperidine Hydrochlorides

Compound Biological Activity Key Structural Features Reference
3-(2,5-Dimethoxyphenyl)piperidine HCl Selective Serotonin Reuptake Inhibitor 2,5-Dimethoxy and CF₃ groups enhance binding to SERT
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine HCl Immunosuppressant (JAK3 inhibition) Benzyl and methyl groups optimize steric interactions
4-(2,3-Dimethylphenoxy)piperidine HCl Undisclosed (structural analog) Dimethylphenoxy group increases lipophilicity

Insights :

  • Methyl groups at 2S and 3S positions could enhance metabolic stability by steric shielding of susceptible sites.

Biological Activity

(2S,3S)-2,3-Dimethylpiperidin-4-one; hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of (2S,3S)-2,3-Dimethylpiperidin-4-one; hydrochloride typically involves the cyclization of appropriate precursors. A common method includes the use of carbonyl reductase from Lactobacillus fermentum for asymmetric reduction of 2-chloro-β-ketoesters. Industrially, flow microreactor systems are utilized for efficient large-scale production.

Antimicrobial Properties

Research indicates that (2S,3S)-2,3-Dimethylpiperidin-4-one; hydrochloride exhibits significant antimicrobial activity. It has been tested against various bacterial strains and has shown effectiveness comparable to standard antibiotics. The compound's mechanism involves disruption of bacterial cell membranes and inhibition of vital enzymatic processes .

Anticancer Activity

In recent studies, this compound has been evaluated for its anticancer properties. For instance, it demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in inducing apoptosis . The piperidine structure is believed to enhance binding affinity to cancer cell receptors, facilitating more effective therapeutic interventions.

The biological activity of (2S,3S)-2,3-Dimethylpiperidin-4-one; hydrochloride is attributed to its interaction with specific molecular targets within cells. It may act as an enzyme inhibitor or receptor modulator, impacting various biochemical pathways. Ongoing research aims to elucidate the precise molecular mechanisms involved in its action .

Case Study 1: Anticancer Efficacy

A study published in MDPI explored the anticancer efficacy of piperidine derivatives including (2S,3S)-2,3-Dimethylpiperidin-4-one; hydrochloride. The compound was part of a series that showed improved cytotoxicity in cancer models compared to traditional chemotherapeutics. The research highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that (2S,3S)-2,3-Dimethylpiperidin-4-one; hydrochloride exhibited a minimum inhibitory concentration (MIC) comparable to leading antibiotics, suggesting its potential as a new antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
(2S,3S)-2,3-Dimethylpiperidin-4-one; hydrochlorideAntimicrobial and anticancer propertiesEnzyme inhibition and receptor modulation
(3S)-1,3-dimethylpiperidin-4-oneOpioid receptor antagonistBinding to opioid receptors
(3S,4R)-3-hydroxypiperidine-4-carboxylic acidLimited biological activityUnknown

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S,3S)-2,3-Dimethylpiperidin-4-one hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves stereoselective formation of the piperidine ring, followed by methylation and hydrochloride salt formation. Key steps include:

  • Ring construction : Use chiral starting materials or catalysts to enforce (2S,3S) stereochemistry.
  • Methylation : Methyl iodide or dimethyl sulfate under controlled pH and temperature to avoid racemization .
  • Salt formation : React the free base with HCl in anhydrous ethanol, followed by recrystallization (e.g., methanol/diethyl ether) to enhance purity .
    • Optimization : Monitor intermediates via HPLC and adjust solvent polarity (e.g., THF vs. DCM) to improve reaction efficiency .

Q. How is the stereochemical integrity of (2S,3S)-2,3-Dimethylpiperidin-4-one hydrochloride verified?

  • Analytical techniques :

  • Chiral HPLC : Use columns like Chiralpak® IA with hexane/isopropanol mobile phases to resolve enantiomers .
  • Optical rotation : Compare observed [α]D values with literature data for (2S,3S) configuration .
  • X-ray crystallography : Resolve absolute configuration via single-crystal analysis (e.g., non-centrosymmetric space groups like P212121) .

Q. What methods are recommended for assessing purity and identifying impurities in this compound?

  • Quantitative analysis :

  • Titration : Use 0.1 M NaOH for free base quantification, accounting for HCl content .
  • HPLC-MS : C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect trace impurities (e.g., residual solvents, diastereomers) .
    • Impurity profiling : Compare retention times with spiked standards (e.g., methylated byproducts) .

Advanced Research Questions

Q. How can discrepancies in crystallographic and spectroscopic data for this compound be resolved?

  • Cross-validation :

  • NMR vs. X-ray : If NMR NOE effects conflict with crystal packing, re-examine solvent effects (e.g., DMSO may induce conformational changes) .
  • DFT calculations : Optimize molecular geometry using Gaussian09 and compare with experimental data to identify outliers .
    • Case study : A 2024 study resolved mismatched dihedral angles by re-crystallizing in alternative solvents (e.g., acetone instead of methanol) .

Q. What strategies mitigate racemization during scale-up synthesis of the hydrochloride salt?

  • Process controls :

  • Low-temperature quench : Add HCl gas at −20°C to minimize acid-catalyzed epimerization .
  • In-line monitoring : Use FTIR to track amine protonation and adjust stoichiometry dynamically .
    • Post-synthesis : Employ chiral additives (e.g., tartaric acid) during recrystallization to suppress racemic crystal formation .

Q. How does the hydrochloride salt form influence solubility and bioavailability in preclinical models?

  • Physicochemical profiling :

  • pH-solubility profile : Measure solubility in buffers (pH 1–7.4) to simulate gastrointestinal conditions .
  • LogP determination : Use shake-flask method with octanol/water to assess partitioning behavior .
    • In vivo correlation : Compare AUC (area under the curve) of free base vs. hydrochloride salt in rodent pharmacokinetic studies .

Q. What intermolecular interactions stabilize the crystal lattice of this compound, and how do they affect dissolution rates?

  • Structural insights :

  • Hydrogen bonding : Chloride ions form three-centered interactions with NH (piperidine) and hydroxyl groups, creating a polar network .
  • Van der Waals forces : Nonpolar methyl groups contribute to hydrophobic layers, slowing dissolution in aqueous media .
    • Dissolution testing : Use USP Apparatus II (paddle method) with surfactants (e.g., SDS) to mimic sink conditions .

Q. How can contradictory bioactivity data from receptor-binding assays be reconciled?

  • Troubleshooting :

  • Receptor subtype specificity : Test against α2-adrenergic vs. opioid receptors using competitive radioligand assays .
  • Salt dissociation : Pre-incubate the compound in assay buffer (pH 7.4) to ensure complete dissociation of HCl .
    • Meta-analysis : Compare IC50 values across studies using standardized protocols (e.g., NIH Assay Guidance Manual) .

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